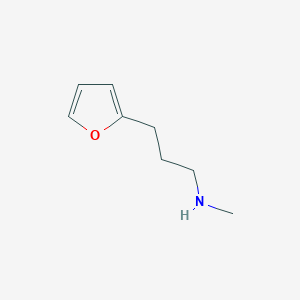

(3-Furan-2-yl-propyl)-methyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-Furan-2-yl-propyl)-methyl-amine” is a chemical compound with the CAS Number: 17369-80-1. It has a molecular formula of C8H13NO and a molecular weight of 139.2 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H13NO. The InChI code for this compound is 1S/C8H13NO/c1-9-6-2-4-8-5-3-7-10-8/h3,5,7,9H,2,4,6H2,1H3 .Physical And Chemical Properties Analysis

The boiling point of “this compound” is 83-84/18 Torr . Other physical and chemical properties are not specified in the available resources.Scientific Research Applications

Synthesis and Chemical Reactions

- A novel route to 1,2,4-trisubstituted pyrroles was developed using 2-(acylmethylene)propanediol diacetates and primary amines, including (3-Furan-2-yl-propyl)-methyl-amine, under palladium catalysis (Friedrich, Wächtler, & Meijere, 2002).

- The compound played a role in the synthesis of furan-derived amines, with notable application in catalytic conversion processes for the production of amine intermediates from biomass, showcasing efficiency and recyclability of the catalyst used (Jiang et al., 2020).

Biological and Pharmacological Activity

- The amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate exhibited potent biological activity against cancer cell lines and photogenic bacteria, indicating its potential in medical applications (Phutdhawong et al., 2019).

- A series of compounds including 3-(5-3-methyl-5-[(3-methyl-7-5-[2-(aryl)-4-oxo-1,3-thiazolan-3-yl]-1,3,4-thiadiazol-2-ylbenzo[b]furan-5-yl)methyl]benzo[b]furan-7-yl-1,3,4-thiadiazol-2-yl)-2-(aryl)-1,3-thiazolan-4-one, derived from this compound, demonstrated significant nematicidal and antimicrobial activities, making them candidates for agricultural and medical applications (Reddy et al., 2010).

Synthesis of Novel Compounds and Materials

- The compound was involved in the synthesis of highly cytotoxic 1-{3-[1-(5-organylsilylfuran-2-yl)silinan-1-yl]propyl}amines, indicating its significance in the development of new materials with potential applications in various industries (Ignatovich et al., 2014).

Safety and Hazards

Mechanism of Action

Mode of Action

The mode of action of (3-Furan-2-yl-propyl)-methyl-amine involves the formation of DNA inter-strand cross-links (ICLs), which are one of the most cytotoxic lesions . The compound incorporates a furan moiety that, upon in situ oxidation, generates a highly reactive oxo-enal. This reactive species instantly reacts with a complementary base in a non-modified DNA strand, yielding a specific stable cross-linked duplex .

Biochemical Pathways

The compound affects the DNA replication and transcription processes by blocking them through the formation of ICLs . The formation of these cross-links can cause resistance to certain anticancer drugs, as the repair of ICLs can lead to the survival of tumor cells .

Result of Action

The result of the compound’s action at the molecular and cellular level is the formation of stable DNA cross-links . These cross-links block critical cellular processes like transcription and replication, which can lead to cell death . The repair of these cross-links can lead to resistance against certain anticancer drugs .

properties

IUPAC Name |

3-(furan-2-yl)-N-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-9-6-2-4-8-5-3-7-10-8/h3,5,7,9H,2,4,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIUEIPANNQGFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378191 |

Source

|

| Record name | (3-Furan-2-yl-propyl)-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17369-80-1 |

Source

|

| Record name | (3-Furan-2-yl-propyl)-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)

![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)

![2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B187893.png)

![5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B187897.png)

![3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B187900.png)